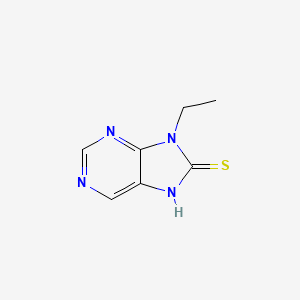

9-ethyl-7H-purine-8-thione

Description

Structure

3D Structure

Properties

CAS No. |

6336-33-0 |

|---|---|

Molecular Formula |

C7H8N4S |

Molecular Weight |

180.23 g/mol |

IUPAC Name |

9-ethyl-7H-purine-8-thione |

InChI |

InChI=1S/C7H8N4S/c1-2-11-6-5(10-7(11)12)3-8-4-9-6/h3-4H,2H2,1H3,(H,10,12) |

InChI Key |

HNKACXPYBGCALP-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C2=NC=NC=C2NC1=S |

Origin of Product |

United States |

Chemical Reactivity and Reaction Mechanisms of 9 Ethyl 7h Purine 8 Thione

Tautomerism of the Purine-8-thione Moiety (Thione-Thiol Equilibrium)

The purine-8-thione core of the molecule is characterized by the existence of a dynamic equilibrium between two tautomeric forms: the thione (or lactam) form and the thiol (or lactim) form. This phenomenon, known as thione-thiol tautomerism, is crucial as it influences the compound's structure, stability, and reactivity in different chemical environments. smolecule.commdpi.com

The equilibrium involves the migration of a proton between the sulfur atom and a nitrogen atom in the purine (B94841) ring. For 9-ethyl-7H-purine-8-thione, the primary equilibrium is between the 8-thione form (this compound) and the 8-thiol form (9-ethyl-8-mercapto-9H-purine).

Research on analogous purine thiones consistently indicates that the equilibrium predominantly favors the thione form. mdpi.comresearchgate.net Theoretical and experimental studies on similar heterocyclic scaffolds, such as 8-thioguanosine (B1436560) and 9-methyl-6-thiopurine, have shown the thione tautomer to be more stable, particularly in polar solvents. mdpi.comresearchgate.netresearchgate.net For instance, theoretical calculations for 2-mercaptobenzimidazole, which has a similar heterocyclic structure, revealed the thione form to be more stable by -34.2 kJ/mol. mdpi.com Similarly, studies on 6-thiopurine have identified a mixture of tautomers, but the thione form is a major contributor. acs.org The stability of the thione form is often attributed to factors like greater polarity and the capacity for self-association through hydrogen bonding in solution. cdnsciencepub.com

Table 1: Tautomeric Preference in Purine-Thione Analogs

| Compound | Favored Tautomer | Method of Determination | Reference |

| 8-Thioguanosine (8-TG) | Thione | NMR Spectroscopy & Theoretical Studies | mdpi.comresearchgate.net |

| 9-Methyl-6-thiopurine | Thione | Quantum Chemical Calculations | researchgate.net |

| 6-Thiopurine | Mixture (Thione N(1)H,N(7)H and Thiol N(9)H) | Infrared Spectroscopy (Matrix Isolation) | acs.org |

| 2-Mercaptopyridines | Thione (in polar solvents) | Absorption Spectra | cdnsciencepub.com |

This body of evidence strongly suggests that this compound exists primarily in the thione form under typical solution-phase conditions.

Electrophilic and Nucleophilic Reaction Pathways and Selectivity

The reactivity of this compound towards electrophiles and nucleophiles is complex due to the multiple potential reaction sites on the purine ring system. The selectivity of these reactions is influenced by the nature of the reagent, reaction conditions, and the electronic properties of the purine core.

Electrophilic Reactions: Electrophilic attack, such as alkylation or acylation, can occur at several positions. Studies on the parent compound, purine-8-thione, have shown that acylation reactions with reagents like ethyl chloroformate and acetic anhydride (B1165640) occur on a nitrogen atom (N7 or N9) rather than the sulfur atom. researchgate.net This indicates that the nitrogen atoms of the purine ring are often more nucleophilic than the thione sulfur. However, direct alkylation can lead to a mixture of N7 and N9 substituted products, with the N9 isomer often being the thermodynamically more stable product. nih.gov The development of regioselective methods, for example using silylated purine derivatives, is often necessary to control the site of electrophilic attack. nih.gov

Nucleophilic Reactions: The purine-8-thione moiety can also undergo nucleophilic attack. The sulfur atom can be alkylated to form an S-alkyl derivative. publish.csiro.au Furthermore, the entire thione group can be displaced by strong nucleophiles. This typically requires activation of the thione, for example by converting it into a better leaving group. harvard.edu In some cases, nucleophilic displacement can occur at the C8 position, as demonstrated by reactions with Grignard reagents on related purine-8-thiones. Chemical activation of the purine scaffold can generate a highly electrophilic intermediate, facilitating nucleophilic attack at the C8 position.

Table 2: Summary of Reaction Pathways and Selectivity

| Reaction Type | Reagent Type | Primary Site of Attack | Notes | Reference |

| Electrophilic Acylation | Acyl Halides, Anhydrides | N7 / N9 | Acylation on nitrogen is favored over sulfur. | researchgate.net |

| Electrophilic Alkylation | Alkyl Halides | N7 / N9 | Often yields a mixture of isomers. | nih.gov |

| Nucleophilic Alkylation | Alkyl Halides | S-atom | Forms S-alkylthio derivatives. | publish.csiro.au |

| Nucleophilic Displacement | Amines, Grignard Reagents | C8-Thione, C8 | Can lead to displacement of the sulfur group or attack at the carbon. harvard.edu |

Photochemical Reactivity and Excited State Behavior of Thione Chromophores

The introduction of a thiocarbonyl (C=S) group into the purine ring system significantly alters its interaction with light. mdpi.com The thione chromophore causes a red shift in the absorption spectrum, allowing the molecule to absorb lower-energy, longer-wavelength ultraviolet light (UV-A). mdpi.comresearchgate.net Upon absorption of a photon, the molecule is promoted to an electronic excited state, from which it can undergo various photochemical transformations.

Thiocarbonyl compounds are known for their high reactivity in the excited state. mdpi.com Following excitation, they can efficiently undergo intersystem crossing from the initial singlet excited state (S1) to a longer-lived triplet excited state (T1). researchgate.net This triplet state is often the key intermediate in subsequent photochemical reactions.

A primary photochemical pathway for purine thiones in the presence of oxygen involves the generation of reactive oxygen species (ROS). mdpi.comresearchgate.net The excited triplet state of the thione can transfer its energy to ground-state molecular oxygen (³O₂), promoting it to its highly reactive singlet excited state (¹O₂). mdpi.comresearchgate.net

³Thione + ³O₂ → ¹Thione + ¹O₂*

This singlet oxygen is a powerful oxidizing agent that can then react with the purine-thione itself or other molecules in the system. The photochemical behavior can be influenced by the surrounding environment, such as the solvent, which can affect the stability and relaxation pathways of the excited states through interactions like hydrogen bonding. mdpi.com

The photophysical properties of related thiopurines, such as thioinosine, are characteristic of aromatic thiocarbonyl compounds, including high reactivity towards oxygen and fast self-quenching processes. researchgate.net

Reductive and Oxidative Transformations (e.g., S→O transformations)

This compound can undergo both reduction and oxidation, leading to a variety of products. The outcomes of these reactions are highly dependent on the reagents and conditions employed.

Oxidative Transformations: A significant oxidative pathway is initiated by the photochemical generation of singlet oxygen, as described in the previous section. mdpi.com Intriguingly, for the closely related compound 8-thioguanosine, photooxidation does not lead to the expected sulfur-oxygenated products like sulfinic or sulfonic acids. Instead, the major product is guanosine, which corresponds to a complete replacement of the sulfur atom with an oxygen atom (an S→O transformation), followed by reduction. mdpi.comresearchgate.net This suggests a complex reaction mechanism initiated by the attack of singlet oxygen on the thiocarbonyl group, leading to desulfurization. The presence of oxygen is essential for this transformation to occur. mdpi.com

Reductive Transformations: Reductive processes can also modify the purine-8-thione structure. For example, selective reduction of imine-like double bonds within the purine ring system of related 7,9-disubstituted purines has been reported. nih.gov The synthesis of 6-amino-7(H)-purine-8(9H)-thione itself can be achieved from 8-bromoadenine (B57524) through a reaction with thiourea (B124793), which involves the reductive displacement of the bromine followed by the introduction of the thione group. semanticscholar.org Furthermore, γ-radiolysis studies on 8-thioguanosine under reductive conditions have also been investigated, indicating that the molecule can be transformed by solvated electrons (e⁻aq) and hydrogen atoms (H•). mdpi.comresearchgate.net These studies highlight the potential for various reductive pathways that can alter the heterocyclic core or the thione substituent.

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. jchemrev.comnih.gov It is widely employed to determine various molecular properties, including optimized geometries, electronic distributions, and chemical reactivity, providing a balance between accuracy and computational cost. tandfonline.commdpi.com Calculations for purine derivatives are often performed using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), which has been shown to provide reliable results for similar heterocyclic systems. researchgate.net

Structural Optimization and Geometrical Parameters

Structural optimization is a fundamental computational step where the geometry of a molecule is adjusted to find its most stable, lowest-energy conformation. This process yields crucial data on bond lengths, bond angles, and dihedral angles. For purine derivatives, DFT calculations can accurately predict these parameters, which often show good agreement with experimental data from techniques like X-ray crystallography. nih.gov

While specific optimized parameters for this compound are not available in the cited literature, the table below presents illustrative DFT-calculated geometrical parameters for a structurally similar compound, 6-amino-7,9-dihydropurine-8-thione (ADHPT), to demonstrate the type of data obtained from such an analysis. researchgate.net

Table 1: Illustrative Optimized Geometrical Parameters for an Analogous Purine-Thione (ADHPT) using DFT/B3LYP/6-311G++(d,p)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

|---|---|---|---|

| N1-C2 | 1.342 | C2-N1-C6 | 118.5 |

| C2-N3 | 1.321 | N1-C2-N3 | 125.1 |

| N3-C4 | 1.378 | C2-N3-C4 | 112.3 |

| C4-C5 | 1.391 | N3-C4-C5 | 127.8 |

| C5-C6 | 1.411 | C4-C5-C6 | 118.9 |

| C5-N7 | 1.375 | C4-C5-N7 | 110.1 |

| C6-N1 | 1.365 | C5-C6-N1 | 117.4 |

| C4-N9 | 1.379 | C5-N7-C8 | 105.8 |

| C8-N7 | 1.385 | N7-C8-N9 | 112.5 |

| C8-N9 | 1.381 | C4-N9-C8 | 103.7 |

Data sourced for illustrative purposes from a study on 6-amino-7,9-dihydropurine-8-thione (ADHPT). researchgate.net

Electronic Properties (HOMO-LUMO, Molecular Electrostatic Potentials)

The electronic properties of a molecule are key to understanding its stability and reactivity. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis. The HOMO energy indicates the ability of a molecule to donate an electron, while the LUMO energy reflects its ability to accept an electron. The energy gap between HOMO and LUMO (ΔE) is a critical parameter for assessing chemical reactivity and kinetic stability; a smaller gap generally implies higher reactivity. jchemrev.comresearchgate.net

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution around a molecule. researchgate.net By mapping the electrostatic potential onto the electron density surface, MEP analysis identifies electron-rich regions (nucleophilic sites, typically colored red) and electron-poor regions (electrophilic sites, colored blue), offering a guide to where the molecule is likely to interact with other species. nih.gov

Table 2: Illustrative Frontier Molecular Orbital Energies for an Analogous Purine-Thione (ADHPT)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.21 |

| ELUMO | -1.95 |

Data sourced for illustrative purposes from a study on 6-amino-7,9-dihydropurine-8-thione (ADHPT). researchgate.net

Chemical Reactivity Descriptors (Fukui Functions)

To gain a more detailed, atom-specific understanding of reactivity, chemical reactivity descriptors derived from DFT are used. Fukui functions (ƒk) are particularly powerful as they indicate the propensity of a specific atomic site in a molecule to undergo a nucleophilic, electrophilic, or radical attack. researchgate.net These functions are calculated based on the change in electron density at a given site upon the addition or removal of an electron.

ƒk+ : Measures reactivity towards a nucleophilic attack (the site most likely to accept an electron).

ƒk- : Measures reactivity towards an electrophilic attack (the site most likely to donate an electron).

ƒk0 : Measures reactivity towards a radical attack.

The table below shows illustrative Fukui function values for the atoms of ADHPT, highlighting the specific reactive sites within the purine-thione core. researchgate.net

Table 3: Illustrative Condensed Fukui Function Values for an Analogous Purine-Thione (ADHPT)

| Atom | ƒk⁺ (Nucleophilic Attack) | ƒk⁻ (Electrophilic Attack) | ƒk⁰ (Radical Attack) |

|---|---|---|---|

| C2 | 0.041 | 0.021 | 0.031 |

| N3 | 0.035 | 0.011 | 0.023 |

| C4 | 0.015 | 0.003 | 0.009 |

| C5 | 0.061 | 0.001 | 0.031 |

| C6 | 0.009 | 0.013 | 0.011 |

| N7 | 0.011 | 0.001 | 0.006 |

| C8 | 0.019 | 0.039 | 0.029 |

| N9 | 0.011 | 0.001 | 0.006 |

Data sourced for illustrative purposes from a study on 6-amino-7,9-dihydropurine-8-thione (ADHPT). researchgate.net

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation techniques explore the dynamic behavior of molecules and their interactions with complex biological systems.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules over time. univie.ac.at By solving Newton's equations of motion for a system, MD simulations can reveal how a molecule like this compound behaves in a biological environment, such as in water or a lipid bilayer. These simulations provide insights into conformational flexibility, solvent interactions, and the stability of ligand-protein complexes, which are crucial for understanding a drug's mechanism of action. cuni.cz For instance, MD simulations can be used to verify the stability of a binding pose predicted by molecular docking. dntb.gov.ua

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). mdpi.com This method is fundamental in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug might interact with its biological target at the atomic level. researchgate.net The output of a docking study includes a binding score or binding energy, which estimates the binding affinity, and a detailed view of intermolecular interactions such as hydrogen bonds, hydrophobic interactions, and π-π stacking. mdpi.combiorxiv.org

Studies on related purine derivatives have used molecular docking to explore their potential as inhibitors of various enzymes. researchgate.net For example, purine-thiones have been docked into the active sites of proteins like human RAS protein and xanthine (B1682287) oxidase to elucidate their binding modes. researchgate.netnih.gov

Table 4: Illustrative Molecular Docking Results for an Analogous Purine-Thione (ADHPT) with Human RAS Protein (PDB: 5MLA)

| Parameter | Value |

|---|---|

| Binding Energy | -6.5 kcal/mol |

| Inhibition Constant (Ki) | 9.42 µM |

| Interacting Residues | LYS16, GLY15, VAL14, ALA18 |

Data sourced for illustrative purposes from a study on 6-amino-7,9-dihydropurine-8-thione (ADHPT). researchgate.net

Theoretical Insights into Tautomeric Forms and Reactivity

Computational and theoretical chemistry provide powerful tools for understanding the intrinsic properties of molecules like this compound at an electronic level. These methods offer deep insights into molecular structure, stability, and reactivity, which are often challenging to determine experimentally. For purine analogs, particularly those containing a thione group, theoretical studies are crucial for elucidating tautomeric equilibria and predicting sites of chemical reactivity.

Tautomeric Landscape of Purine-8-thiones

The presence of a thione (C=S) group and nearby nitrogen atoms in the purine ring system of this compound allows for the existence of different tautomeric forms. The primary equilibrium to consider is the thione-thiol tautomerism, where a proton can shift from a nitrogen atom to the sulfur atom, resulting in a thiol (S-H) form.

Theoretical studies on related purine-8-thione compounds, such as 8-thioguanosine, have consistently shown that the thione form is energetically favored over the thiol form. mdpi.com For instance, computational analyses of similar heterocyclic scaffolds reveal that the thione tautomer is significantly more stable. mdpi.com This preference is a general characteristic observed across various thiopurine derivatives, including 6-thioguanine (B1684491) and 6-mercaptopurine, where ab initio calculations confirm the dominance of the thione form. mdpi.com This stability is attributed to the electronic structure and resonance within the purine ring system. While direct computational data for this compound is not extensively documented in existing literature, these findings on analogous structures strongly suggest that it also predominantly exists in the 7H-thione tautomeric form rather than the 8-thiol form.

Computational Approaches to Reactivity

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure and reactivity of molecules. bohrium.comresearchgate.net By calculating various molecular properties and reactivity descriptors, DFT can predict how a molecule will interact with other chemical species. Key indicators of reactivity include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the Molecular Electrostatic Potential (MEP). bohrium.comresearchgate.net

The MEP map, for example, visually represents the electron density around a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net Another powerful tool derived from DFT is the calculation of Fukui functions, which quantify the sensitivity of the electron density at a specific atomic site to a change in the total number of electrons. researchgate.net These values help identify the most likely sites for electrophilic, nucleophilic, and radical attacks.

For the closely related compound 6-amino-7,9-dihydropurine-8-thione (ADHPT), DFT calculations at the B3LYP/6-311++G(d,p) level of theory have been used to determine these reactivity indices. researchgate.net The Fukui functions (ƒk) pinpoint specific atoms as the primary centers for chemical reactions.

The table below, derived from the study of ADHPT, illustrates the calculated Fukui function values and identifies the most reactive atomic sites. researchgate.net This data serves as a valuable model for predicting the reactivity of the purine-8-thione core in related molecules like this compound.

Table 1: Fukui Function Analysis for Reactivity Prediction in a Purine-8-thione Analog (ADHPT) This interactive table details the calculated Fukui functions for electrophilic (ƒk+), nucleophilic (ƒk-), and radical (ƒk0) attacks on the atoms of 6-amino-7,9-dihydropurine-8-thione, a model compound for this compound. The higher the value, the more reactive the site is for the specified type of attack. Data sourced from a DFT study. researchgate.net

| Atom | ƒk+ (Electrophilic Attack) | ƒk- (Nucleophilic Attack) | ƒk0 (Radical Attack) |

| C2 | 0.061 | 0.003 | 0.032 |

| N3 | 0.037 | 0.001 | 0.019 |

| C4 | 0.008 | 0.091 | 0.050 |

| C5 | 0.070 | 0.002 | 0.036 |

| C6 | 0.013 | 0.097 | 0.055 |

| N7 | 0.003 | 0.098 | 0.051 |

| C8 | 0.203 | 0.001 | 0.102 |

| N9 | 0.001 | 0.125 | 0.063 |

| S10 | 0.354 | 0.000 | 0.177 |

| N11 | 0.000 | 0.449 | 0.225 |

From this analysis, the sulfur atom (S10) is identified as the most probable site for an electrophilic attack, while the exocyclic nitrogen atom (N11) is the most susceptible to nucleophilic attack. researchgate.net Such theoretical insights are fundamental for understanding the chemical behavior of this compound and guiding the design of new synthetic pathways or biological studies.

Biological and Pharmacological Activities

Enzyme Inhibition Studies

Purine (B94841) analogs are well-known as enzyme inhibitors. nih.gov Thiopurine derivatives, in particular, have been shown to inhibit various enzymes, including DNA glycosylases and xanthine (B1682287) oxidase. plos.orgbohrium.com The mechanism of inhibition can involve covalent modification of the enzyme, such as the formation of disulfide bonds with cysteine residues. nih.gov Given its structure, this compound could be investigated as a potential inhibitor for a range of enzymes involved in purine metabolism or other cellular pathways.

Anticancer and Antiproliferative Effects

A significant area of research for purine analogs is oncology. acs.org Research indicates that compounds structurally related to this compound possess potential anticancer activity. smolecule.com Many substituted purines have demonstrated cytotoxic effects against various cancer cell lines. nih.govnih.gov The mechanism often involves the disruption of nucleic acid synthesis or the inhibition of protein kinases that are critical for tumor cell proliferation. nih.gov Therefore, evaluating the antiproliferative activity of this compound against a panel of human cancer cell lines would be a logical step in its biological assessment.

Other Investigated Biological Activities

The broad biological potential of the purine scaffold suggests that this compound could be explored for other activities. Purine derivatives have been studied as antivirals, antifungals, anti-inflammatory agents, and modulators of purinergic receptors. ontosight.airesearchgate.net For instance, thio-derivatives of 1,2,4-triazoles, which share some structural similarities, are noted for their antimicrobial and antioxidant properties. nih.gov

Table of Compounds

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 9-ethyl-7H-purine-8-thione |

| Purine (B94841) |

| Adenosine (B11128) triphosphate (ATP) |

| 7H-purine-8-thione |

| 8-bromoadenine (B57524) |

| N9-substituted 6-amino-7H-purine-8(9H)-thiones |

| 6-amino-7H-purine-8(9H)-thiones |

| Thiopurines |

| Purine-8-thiones |

| DNA (Deoxyribonucleic acid) |

| RNA (Ribonucleic acid) |

| Cysteine |

| Xanthine (B1682287) oxidase |

| DNA glycosylases |

Biological Target Interaction and Mechanistic Exploration of 9 Ethyl 7h Purine 8 Thione Analogs

Modulation of Purinergic Receptor Systems (Agonist/Antagonist Activity)

The purinergic signaling system, which includes adenosine (B11128) and P2 receptors, is a crucial regulator of numerous physiological processes. While direct studies on 9-ethyl-7H-purine-8-thione are limited, research into structurally similar 9-ethylpurine derivatives has shed light on their potential to modulate these receptors.

A study investigating the structure-activity relationships of 9-ethylpurine derivatives for adenosine receptors revealed that substitutions at various positions on the purine (B94841) ring significantly influence binding affinity. For instance, 8-Bromo-9-ethyladenine, a close analog of the subject compound, demonstrated notable affinity for A2A and A2B adenosine receptor subtypes, with Ki values of 0.052 µM and 0.84 µM, respectively nih.gov. In general, the series of 9-ethylpurine derivatives exhibited a consistent pharmacological profile at A1 and A2A receptors, with more variability at the A3 and A2B subtypes nih.gov. The introduction of a hexynyl group at the 8-position resulted in a compound with good affinity for the A3 receptor nih.gov. These findings suggest that the 9-ethylpurine scaffold can serve as a template for developing selective adenosine receptor antagonists nih.gov.

Furthermore, other purine-based compounds have been identified as potent antagonists for the P2X7 receptor, a key player in inflammation and neurodegenerative diseases mdpi.comresearchgate.netnih.gov. A chloropurine-based analog, for example, showed significant antagonistic activity with an IC50 value of 176 ± 37 nM in an ethidium (B1194527) bromide uptake assay and also inhibited IL-1β release in THP-1 cells with an IC50 of 120 ± 15 nM mdpi.com. This indicates that the broader purine scaffold is a viable starting point for the development of P2X7 receptor modulators.

Table 1: Adenosine Receptor Binding Affinities of a 9-ethylpurine Analog

| Compound | Receptor Subtype | Binding Affinity (Ki, µM) |

|---|---|---|

| 8-Bromo-9-ethyladenine | A2A | 0.052 |

Inhibition of Key Enzymes and Proteins

Kinase Inhibition (e.g., Receptor Tyrosine Kinases, Src Kinase, p38alpha MAP Kinase)

The purine scaffold is a well-established framework for the design of kinase inhibitors, owing to its structural resemblance to the adenosine moiety of ATP. mdpi.com Analogs of this compound have been investigated for their inhibitory activity against several important kinases.

A series of 9-(arenethenyl)purines were identified as potent dual inhibitors of Src and Abl kinases, binding to the inactive, DFG-out conformation of these enzymes clinpgx.org. Extensive structure-activity relationship (SAR) studies led to the discovery of orally bioavailable compounds with in vivo efficacy clinpgx.org. For example, inhibitor 9i (AP24226) demonstrated significant therapeutic effects in mouse models of leukemia and solid tumors clinpgx.org. Another analog, 14a (AP24163) , exhibited cellular potency against the T315I mutant of Bcr-Abl, a variant resistant to many existing therapies, with an IC50 between 300-400 nM clinpgx.org.

In a different study, 2,7,9-trisubstituted 8-oxopurines were designed as inhibitors of FMS-like tyrosine kinase 3 (FLT3), a key target in acute myeloid leukemia nih.gov. The substitution pattern, particularly at the N7 and N9 positions, was found to modulate the activity and selectivity of these compounds nih.gov. Compound 15a from this series, which features a 9-cyclopentyl group, potently inhibited FLT3-ITD and also showed activity against Src kinase nih.govfigshare.com.

Regarding p38alpha MAP kinase, a critical regulator of inflammatory responses, various small molecule inhibitors have been developed, some of which are purine derivatives. While specific data for this compound is not available, the general class of purine analogs has been explored for p38 MAPK inhibition semanticscholar.orgresearchgate.netnih.gov. For context, other heterocyclic compounds have shown potent inhibition, such as Talmapimod (SCIO-469) with an IC50 of 9 nM for p38α semanticscholar.org.

Table 2: Kinase Inhibitory Activity of Selected Purine Analogs

| Compound | Target Kinase(s) | Activity (IC50) |

|---|---|---|

| 14a (AP24163) | Bcr-Abl (T315I mutant) | 300-400 nM |

| 15a | FLT3-ITD | Not specified |

Enzymes Involved in Nucleic Acid Metabolism (e.g., DNA Polymerases, AdoHcy Hydrolase)

Thiopurine drugs, a class of compounds that includes analogs of this compound, are known to interfere with nucleic acid metabolism. Their cytotoxic effects are partly due to their incorporation into DNA and RNA, which can inhibit the function of DNA and RNA polymerases and lead to cell cycle arrest and apoptosis. The active metabolites of thiopurines, such as 6-thioguanine (B1684491) nucleotides (6-TGNs), can be incorporated into DNA, leading to DNA damage and the inhibition of enzymes involved in DNA replication and repair.

S-adenosylhomocysteine (AdoHcy) hydrolase is another key enzyme in cellular metabolism, responsible for the hydrolysis of AdoHcy to adenosine and homocysteine. Inhibition of this enzyme can lead to the accumulation of AdoHcy, which in turn inhibits various S-adenosylmethionine-dependent methyltransferases. Several purine nucleoside analogs have been identified as potent inhibitors of AdoHcy hydrolase. For instance, neplanocin A and aristeromycin (B1667592) are powerful inhibitors of this enzyme. While specific inhibitory data for this compound is not available, the general principle of purine analogs targeting this enzyme is well-established.

Microtubule-Severing Enzymes (e.g., Katanin)

Katanin, a microtubule-severing enzyme, plays a crucial role in cell division and proliferation, making it an attractive target for anticancer therapies. Computational studies have explored the potential of purine analogs as katanin inhibitors.

In a large-scale virtual screening of over 276,000 purine-type compounds, two potent candidates, PubChem CID 122589735 and 123629569, were identified based on their strong binding interactions with katanin. Molecular dynamics simulations suggested that these compounds could effectively alter the conformation of katanin. Further binding energy calculations indicated that PubChem CID 122589735 has a stronger binding affinity for katanin than ATP, the enzyme's natural substrate. These computational findings highlight the potential of the purine scaffold for the development of katanin inhibitors, though experimental validation is still required.

Table 3: Calculated Binding Energies of Purine Analogs with Katanin

| Compound (PubChem CID) | Calculated Binding Free Energy (kcal/mol) |

|---|---|

| 122589735 | -87.88 ± 5.09 |

| 123629569 | -82.35 ± 3.45 |

Topoisomerase II

Topoisomerase II is an essential enzyme that modulates DNA topology and is a validated target for cancer chemotherapy. researchgate.net Some purine analogs have been shown to act as catalytic inhibitors of this enzyme, blocking its function without stabilizing the DNA-enzyme cleavage complex, which is the mechanism of action of topoisomerase II poisons researchgate.net.

The thiopurine metabolite, 6-thioguanine, can be incorporated into DNA, and this modified DNA can inhibit DNA-processing enzymes, including topoisomerase. More directly, 8-chloro-adenosine, which is metabolized in cells to 8-chloro-ATP, has been shown to inhibit the catalytic activity of topoisomerase II. This ATP analog directly inhibits the relaxation and decatenation activities of topoisomerase IIα and also inhibits its ATPase activity. This leads to the induction of DNA double-strand breaks and contributes to the antiproliferative effects of 8-chloro-adenosine. While this is not a direct analog of this compound, it demonstrates that modifications to the purine ring can confer topoisomerase II inhibitory activity.

Decaprenylphosphoryl-β-D-ribose Oxidase (DprE1)

Decaprenylphosphoryl-β-D-ribose oxidase (DprE1) is a critical enzyme in the cell wall biosynthesis of Mycobacterium tuberculosis and is a prime target for the development of new anti-tuberculosis drugs. A wide variety of chemical scaffolds have been identified as DprE1 inhibitors, and these are broadly classified as covalent and non-covalent inhibitors.

While there is no specific data on this compound as a DprE1 inhibitor, the structure-activity relationships of known inhibitors provide some insights. Many DprE1 inhibitors contain heterocyclic and aromatic ring systems. For instance, benzothiazinones (BTZs) are a class of potent covalent inhibitors, with compounds like BTZ-043 and macozinone (PBTZ-169) having advanced to clinical trials. Non-covalent inhibitors include scaffolds such as 1,4-azaindoles and oxadiazoles (B1248032) clinpgx.org. The diversity of these structures suggests that a purine-based scaffold, particularly one with a sulfur-containing substituent like a thione, could potentially interact with the active site of DprE1. However, this remains a hypothesis that requires experimental validation.

Heat Shock Protein 90 (HSP90)

Heat Shock Protein 90 (HSP90) is a molecular chaperone that is essential for the stability and function of a wide range of "client" proteins, many of which are critical for tumor cell proliferation and survival. Consequently, the inhibition of HSP90 has emerged as a promising strategy in cancer therapy. Purine-based scaffolds have been extensively investigated as inhibitors of the N-terminal ATP-binding pocket of HSP90.

While direct studies on this compound are limited, the structure-activity relationships of other purine-based inhibitors provide a framework for understanding its potential as an HSP90 inhibitor. The core purine structure serves as a scaffold that mimics the natural substrate, ATP. Key interactions typically involve hydrogen bonds with conserved amino acid residues in the ATP-binding site, such as Asp93. The potency and selectivity of these inhibitors are heavily influenced by the substituents at various positions of the purine ring.

The table below summarizes the inhibitory activities of a series of representative purine-based HSP90 inhibitors, highlighting the importance of substitutions at the N9 and C8 positions.

| Compound | N9-Substituent | C8-Substituent | IC50 (nM) |

| PU3 | n-butyl | (3,4,5-trimethoxyphenyl)methyl | ~15000 |

| PU24FCl | 4-fluorobenzyl | (3,4,5-trimethoxyphenyl)methyl | ~50 |

| BIIB021 | 2-fluoro-4-(morpholin-4-yl)phenyl | 6-amino-9H-purin-9-yl | ~30 |

This table is illustrative and shows data for related purine-based HSP90 inhibitors to provide context for the potential of this compound analogs.

Further computational modeling and experimental studies are necessary to fully elucidate the interaction of this compound with HSP90 and to optimize its structure for improved inhibitory potency.

Interference with DNA and RNA Processes

Thiopurines, a class of compounds closely related to this compound, are known to exert their cytotoxic effects through various mechanisms involving nucleic acids. These mechanisms include the formation of DNA adducts, alteration of base pair geometry, and the generation of reactive oxygen species.

Thiopurines can be metabolized into thioguanine nucleotides, which can then be incorporated into DNA, forming what are known as DNA adducts. This incorporation can lead to DNA damage and trigger cell death. The presence of a sulfur atom in the purine ring alters the electronic properties of the base, making it susceptible to chemical modifications.

The incorporation of a modified purine base like a thiopurine can disrupt the normal Watson-Crick base pairing and alter the local DNA structure. The larger size of the sulfur atom compared to oxygen can lead to steric hindrance and changes in hydrogen bonding patterns. NMR spectroscopy is a valuable tool for studying the structural perturbations in DNA and RNA caused by such modified bases sci-hub.senih.gov. These structural changes can interfere with the function of DNA and RNA polymerases and other proteins that interact with nucleic acids.

Thiopurines have been shown to generate reactive oxygen species (ROS), which can cause oxidative damage to cellular components, including DNA. The thione group is susceptible to oxidation, which can lead to the formation of superoxide (B77818) radicals and other ROS. This process can be exacerbated by exposure to UV radiation. Electron paramagnetic resonance (EPR) spectroscopy is a technique used to detect and quantify ROS production nih.govnih.govmdpi.com. The generation of ROS can contribute to the cytotoxic and therapeutic effects of these compounds.

Protein-Protein Interaction Modulation (e.g., αB-crystallin/VEGF)

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often implicated in disease. The modulation of PPIs with small molecules is an emerging therapeutic strategy. One such interaction with relevance to angiogenesis is that between αB-crystallin and Vascular Endothelial Growth Factor (VEGF).

αB-crystallin, a small heat shock protein, can act as a chaperone for VEGF, a potent pro-angiogenic factor nih.govnih.gov. By binding to VEGF, αB-crystallin can modulate its secretion and activity, thereby influencing the process of new blood vessel formation. A molecule that could disrupt the αB-crystallin/VEGF interaction would be of significant interest as a potential anti-angiogenic agent.

While there is no direct evidence of this compound modulating this specific PPI, the purine scaffold is a versatile platform for the design of PPI modulators. The development of co-immunoprecipitation and other biophysical assays would be necessary to screen this compound and its analogs for their ability to interfere with the αB-crystallin/VEGF complex.

Specific Biological Mechanisms of Action (e.g., Antiangiogenesis)

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth and metastasis. Therefore, inhibiting angiogenesis is a key strategy in cancer therapy. Several purine analogs have demonstrated anti-angiogenic properties. For example, the related thiopurine, 6-thioguanine, has been shown to inhibit endothelial cell proliferation and migration, key steps in the angiogenic process.

The anti-angiogenic effects of this compound analogs could be mediated through multiple mechanisms, including:

Direct inhibition of endothelial cell proliferation: By interfering with DNA synthesis or other essential cellular processes, these compounds could halt the growth of endothelial cells nih.govnih.gov.

Induction of apoptosis in endothelial cells: The generation of ROS and the formation of DNA adducts can trigger programmed cell death.

Modulation of pro-angiogenic signaling pathways: As discussed, interference with the VEGF pathway, potentially through the modulation of the αB-crystallin/VEGF interaction, could be a significant mechanism.

In vitro assays, such as the endothelial cell tube formation assay, and in vivo models, like the chick chorioallantoic membrane (CAM) assay, are crucial for evaluating the anti-angiogenic potential of this compound and its derivatives.

| Assay | Purpose | Potential Outcome for this compound Analogs |

| Endothelial Cell Proliferation Assay | To assess the effect on the growth of endothelial cells. | Inhibition of proliferation. |

| Endothelial Cell Migration Assay | To evaluate the impact on the directional movement of endothelial cells. | Reduction in cell migration. |

| Tube Formation Assay | To measure the ability of endothelial cells to form capillary-like structures. | Disruption of tube formation. |

| Chick Chorioallantoic Membrane (CAM) Assay | An in vivo model to observe the effect on new blood vessel formation. | Reduction in neovascularization. |

Future Research Directions and Research Frontiers for Purine 8 Thiones

Development of Novel and Efficient Synthetic Routes

The synthesis of purine (B94841) scaffolds is a well-established field, yet the quest for more efficient and versatile methods remains a priority. researchgate.net Traditional approaches often involve multi-step processes that can be time-consuming and may not be amenable to the creation of diverse chemical libraries. researchgate.net Future research will likely focus on the development of novel synthetic strategies that offer improved yields, reduced reaction times, and greater functional group tolerance.

One promising direction is the use of multicomponent reactions, which allow for the construction of complex molecules in a single step from three or more starting materials. nih.gov Such approaches offer a streamlined path to a wide array of substituted purine-8-thiones, facilitating the rapid generation of analogs for structure-activity relationship (SAR) studies. nih.gov Additionally, the exploration of prebiotic synthesis pathways, which utilize simple, readily available starting materials under plausible prebiotic conditions, could offer inspiration for novel and sustainable synthetic routes. nih.govresearchgate.net

Table 1: Comparison of Synthetic Strategies for Purine Analogs

| Synthetic Strategy | Advantages | Disadvantages |

| Traditional Multi-step Synthesis | Well-established, reliable for specific targets. | Time-consuming, may have lower overall yields, less amenable to library synthesis. |

| Multicomponent Reactions | Highly efficient, rapid access to diverse structures, atom economical. | Can be challenging to optimize, may require specific catalysts. |

| Prebiotic-inspired Synthesis | Utilizes simple starting materials, potentially more sustainable. | May not be suitable for all substitution patterns, reaction conditions can be harsh. |

Advanced Computational Modeling for Mechanism Elucidation and Ligand Design

Computational modeling has become an indispensable tool in modern drug discovery, enabling the rational design of ligands and providing insights into their mechanisms of action. nih.gov For purine-8-thiones, advanced computational techniques can be employed to predict their binding modes with various biological targets, identify key interactions, and guide the design of more potent and selective inhibitors. nih.gov

Molecular docking and molecular dynamics simulations can be used to visualize how these compounds fit into the active sites of enzymes or the binding pockets of receptors. This information is crucial for understanding the structural basis of their activity and for designing analogs with improved affinity and specificity. nih.gov Furthermore, quantitative structure-activity relationship (QSAR) studies can be employed to correlate the physicochemical properties of purine-8-thione derivatives with their biological activity, providing predictive models for the design of new compounds. nih.gov

Exploration of Underexplored Biological Targets and Pathways

While purine analogs have been extensively studied for their effects on well-known targets such as kinases and polymerases, there remains a vast landscape of underexplored biological targets and pathways where purine-8-thiones may exert significant effects. researchgate.netnih.gov The structural similarity of purines to endogenous signaling molecules makes them prime candidates for interacting with a wide range of proteins involved in cellular signaling, metabolism, and gene regulation. mdpi.comresearchgate.net

Future research should aim to identify and validate novel biological targets for purine-8-thiones. This can be achieved through a combination of high-throughput screening, chemical proteomics, and systems biology approaches. researchgate.net The identification of new targets will not only expand the therapeutic potential of this class of compounds but also provide new tools for probing complex biological processes. nih.gov For instance, the role of purine metabolism in cancer progression and the potential for targeting the purinosome—a multi-enzyme complex involved in de novo purine biosynthesis—represent exciting new avenues for research. nih.gov

Design of Highly Selective Analogs with Tuned Biological Properties

A key challenge in drug development is achieving target selectivity to minimize off-target effects and associated toxicities. The design of highly selective purine-8-thione analogs is therefore a critical area of future research. By systematically modifying the substituents on the purine ring, it is possible to fine-tune the biological properties of these compounds and enhance their selectivity for a specific target. mdpi.comresearchgate.net

For example, the introduction of different functional groups at the N7 and N9 positions can significantly influence the activity and selectivity profile of purine analogs. nih.gov The synthesis and evaluation of enantiomerically pure compounds is also crucial, as different enantiomers can exhibit distinct biological activities and pharmacokinetic profiles. mdpi.com The development of chiral purine derivatives represents a promising strategy for improving therapeutic outcomes. mdpi.com A deeper understanding of the structure-activity relationships will enable the rational design of analogs with optimized potency, selectivity, and drug-like properties. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.